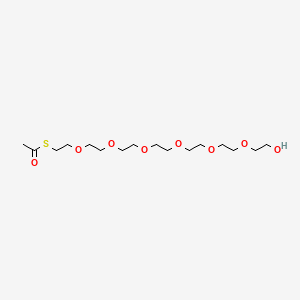
Octyl 4-cyclohexylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 4-cyclohexylbutanoate: is an ester compound known for its unique chemical structure and properties. It is composed of an octyl group attached to a 4-cyclohexylbutanoate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Octyl 4-cyclohexylbutanoate can be synthesized through the esterification reaction between 4-cyclohexylbutanoic acid and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the formation of by-products and improving the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Octyl 4-cyclohexylbutanoate primarily undergoes hydrolysis, reduction, and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 4-cyclohexylbutanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Major Products Formed:
Hydrolysis: 4-cyclohexylbutanoic acid and octanol.
Reduction: Corresponding alcohols.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl 4-cyclohexylbutanoate is used as a model compound in studies involving esterification and hydrolysis reactions. Its stability makes it suitable for investigating reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study the interactions between esters and enzymes, particularly esterases and lipases. It serves as a substrate in enzymatic assays to evaluate enzyme activity and specificity .
Medicine: While not directly used as a drug, this compound can be employed in drug delivery systems. Its hydrophobic nature allows it to be incorporated into lipid-based carriers, enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, this compound is utilized as a plasticizer in polymer production, improving the flexibility and durability of plastic materials. It is also used as a solvent in the formulation of coatings and adhesives .
Wirkmechanismus
The mechanism of action of octyl 4-cyclohexylbutanoate involves its interaction with various molecular targets, primarily through ester bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis process is crucial in biological systems for the metabolism of ester compounds .
Vergleich Mit ähnlichen Verbindungen
Octyl methoxycinnamate: Used as a UV filter in sunscreens.
Octyl salicylate: Another UV filter with similar applications.
Octyl acetate: Known for its fruity odor and used in flavorings and fragrances.
Uniqueness: Octyl 4-cyclohexylbutanoate stands out due to its unique cyclohexylbutanoate moiety, which imparts distinct chemical and physical properties. Unlike other octyl esters, it offers enhanced stability and specific reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
101885-12-5 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
octyl 4-cyclohexylbutanoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-10-16-20-18(19)15-11-14-17-12-8-7-9-13-17/h17H,2-16H2,1H3 |
InChI-Schlüssel |
UBHXDGZYWCEJJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


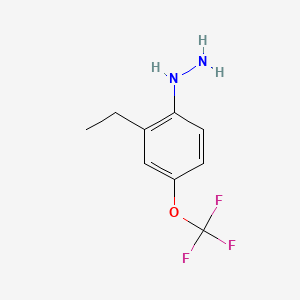
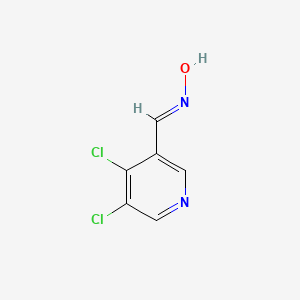
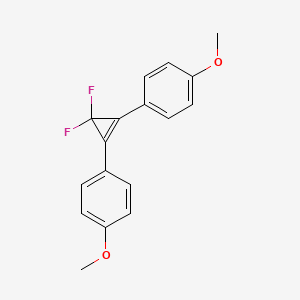
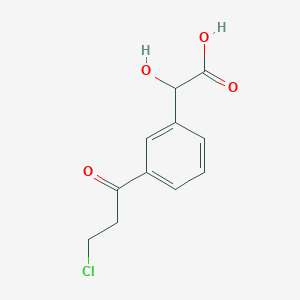
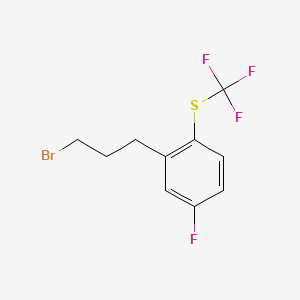
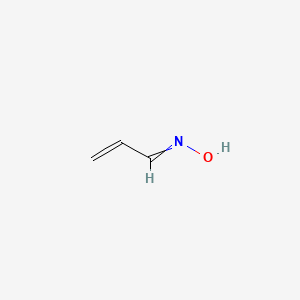

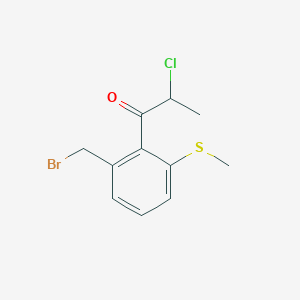
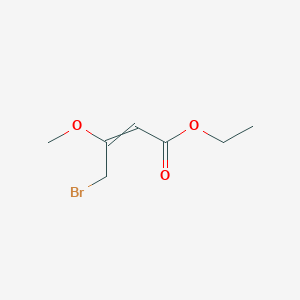

![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)

![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
